Pyridine-3-boronic acid hydrochloride
Overview
Description
Pyridine-3-boronic acid hydrochloride is a boronic acid compound used in various chemical reactions . It is particularly used in phosphine-free Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of boronic acids, including this compound, is a topic of interest in medicinal chemistry . Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates .Chemical Reactions Analysis
This compound is used in various chemical reactions, including phosphine-free Suzuki-Miyaura cross-coupling reactions, regioselective Suzuki-Miyaura coupling, and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .Physical and Chemical Properties Analysis
This compound has a molecular weight of 159.38 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors .Scientific Research Applications
Reactivity in Chemosensor Development
Pyridine-3-boronic acid hydrochloride has been investigated for its reactivity, which is crucial in the development of chemosensors. A study by Iwatsuki et al. (2012) determined the pKa values of 3-pyridylboronic acid and its derivatives, essential for understanding their acid-base behavior in chemosensor applications. Kinetic studies on the complexation reactions of 3-pyridinium boronic acid with 4-isopropyltropolone in acidic aqueous solutions revealed insights into the reactivity of boronic acids in sensor development (Iwatsuki et al., 2012).
Glucose Detection in Aqueous Solutions
Boduroglu et al. (2005) identified 3-Pyridinylboronic acid as a key sensing element for sugar complexation in aqueous solutions at physiological pH. This finding is significant for developing glucose sensors, particularly in medical applications. The study demonstrated the use of this compound in colorimetric titration for glucose quantification using absorption spectroscopy (Boduroglu et al., 2005).
Synthesis of Heteroarylpyridines
The synthesis of heteroarylpyridine derivatives through Suzuki cross-coupling reactions has been explored using pyridine-3-boronic acid. Smith et al. (2008) reported the synthesis of various boronic acids and their reactivity in forming new functionalized heteroarylpyridine derivatives. This research contributes to the field of organic synthesis and pharmaceuticals (Smith et al., 2008).
Electrochemical Sensing Applications
This compound has been used in electrochemical sensors. Wu et al. (2010) utilized poly(pyridine-3-boronic acid)/multiwalled carbon nanotubes composite for the simultaneous determination of biomolecules like ascorbic acid and uric acid. This research has implications for developing sensitive and selective electrochemical sensors in biomedical diagnostics (Wu et al., 2010).
Monosaccharide and Glycoside Detection
In the field of bioanalytical chemistry, this compound has been employed for detecting monosaccharides and glycosides. Wang et al. (2019) synthesized new cationic pyridine analogues modified boronic acid, establishing sensitive probes for monosaccharide detection, which can be applied in diabetes management and herbal medicine analysis (Wang et al., 2019).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .
Mechanism of Action
Target of Action
Pyridine-3-boronic acid hydrochloride is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the carbon atoms in organic groups that participate in the reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, this compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in carbon–carbon bond-forming reactions, and its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The use of organotrifluoroborate salts, such as this compound, has been shown to suppress side-products in this reaction .
Pharmacokinetics
As a boronic acid, it is slightly soluble in methanol .
Result of Action
The result of this compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can impact the efficiency of the Suzuki-Miyaura cross-coupling reaction . Additionally, the presence of other substances, such as ethers, can catalyze the reaction .
Properties
IUPAC Name |
pyridin-3-ylboronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BNO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h1-4,8-9H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXCETIHXIFXGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CC=C1)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660594 | |
Record name | Pyridin-3-ylboronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
265664-63-9 | |
Record name | Pyridin-3-ylboronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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